tert-butyl rac-[(2R,4R)-2-methyl-4-piperidinyl]carbamate tert-butyl rac-[(2R,4R)-2-methyl-4-piperidinyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1657033-42-5
VCID: VC7951536
InChI: InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
SMILES: CC1CC(CCN1)NC(=O)OC(C)(C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30

tert-butyl rac-[(2R,4R)-2-methyl-4-piperidinyl]carbamate

CAS No.: 1657033-42-5

Cat. No.: VC7951536

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30

* For research use only. Not for human or veterinary use.

tert-butyl rac-[(2R,4R)-2-methyl-4-piperidinyl]carbamate - 1657033-42-5

Specification

CAS No. 1657033-42-5
Molecular Formula C11H22N2O2
Molecular Weight 214.30
IUPAC Name tert-butyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Standard InChI Key NURXHODEVCLVNT-RKDXNWHRSA-N
Isomeric SMILES C[C@@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C
SMILES CC1CC(CCN1)NC(=O)OC(C)(C)C
Canonical SMILES CC1CC(CCN1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with (2R,4R) stereochemistry, where the 4-position is substituted with a tert-butoxycarbonyl (Boc)-protected amine, and the 2-position bears a methyl group. The "rac" designation indicates a racemic mixture, though the (2R,4R) configuration is explicitly defined .

Key Structural Data:

PropertyValue
IUPAC Nametert-butyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
Stereochemistry(2R,4R)
CAS Number1657033-42-5
SMILESC[C@@H]1CC@@HNC(=O)OC(C)(C)C
LogP1.81

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while protecting the amine during synthetic steps .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Boc protection of (2R,4R)-2-methylpiperidin-4-amine. A common method involves:

  • Reagents: tert-Butyl carbamate, tert-butyl chloroformate, or Boc anhydride.

  • Conditions: Anhydrous solvents (THF, DCM) with bases like triethylamine or DMAP.

  • Procedure:

    • The amine reacts with Boc anhydride in THF/water (1:1) at 0°C, followed by 12-hour stirring at room temperature .

    • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) yields ≥95% purity .

Synthetic Route Table:

StepReagents/ConditionsYield
1Boc anhydride, THF/H₂O, 0°C→RT75–80%
2Column chromatography≥95%

Industrial-Scale Optimization

Industrial methods employ continuous flow reactors to enhance reproducibility and yield. Automated systems control parameters like pH (~8.5) and temperature, minimizing side reactions (e.g., hydrolysis) .

ApplicationMechanismEvidence
Neurodegenerative DiseasesBlood-brain barrier penetrationPreclinical models show reduced neuronal apoptosis
Cardiovascular DisordersModulation of adrenergic receptorsIn vitro assays indicate IC₅₀ = 2.3 μM

Spectroscopic Characterization

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.20 (d, J = 7.0 Hz, 3H, CH₃), 3.15 (m, 1H, piperidine-H) .

  • IR (ATR): 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend) .

  • HRMS (ESI): m/z 235.1807 [M+H]⁺ .

Comparative Analysis with Structural Analogs

Functionalized Piperidine Derivatives

CompoundStructural VariationBioactivity Enhancement
tert-Butyl N-[(3R,4R)-3-(aminomethyl)piperidin-4-yl]carbamateBenzyl group at 1-positionImproved BBB penetration
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]carbamateMethoxyethyl substituentEnhanced solubility (50 mg/mL)
ParameterRecommendation
Storage-20°C, anhydrous conditions
Safety PrecautionsAvoid inhalation; use PPE

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